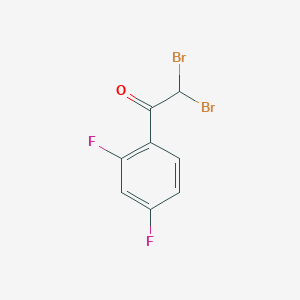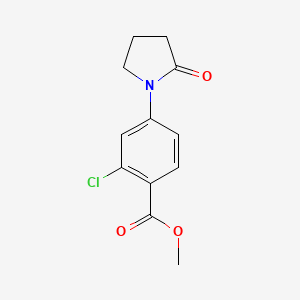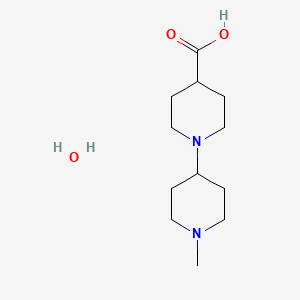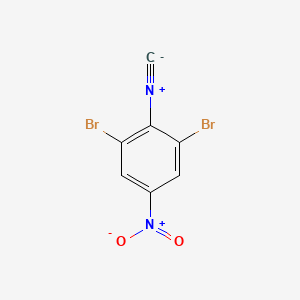![molecular formula C27H27ClN2O6 B13708861 6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)
6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, making it a subject of interest in both chemical and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spiro structure: This is achieved through a cyclization reaction involving a benzofuran derivative and a xanthene derivative under acidic or basic conditions.
Functionalization: Introduction of hydroxyl groups at specific positions on the spiro structure using reagents like hydroxylamine or hydrogen peroxide.
Amidation: Coupling of the spiro compound with hexylamine to form the desired amide linkage.
Quaternization: Conversion of the amine group to an azanium ion using a suitable alkylating agent, followed by the addition of chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods like chromatography and crystallization are employed to achieve large-scale production.
化学反应分析
Types of Reactions
6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azanium ion can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like bromide or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe due to its unique optical properties.
Biology: Employed in cell imaging and tracking studies.
Medicine: Investigated for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the development of sensors and analytical devices.
作用机制
The mechanism of action of 6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride involves its interaction with specific molecular targets. The compound’s fluorescence properties are exploited in imaging applications, where it binds to cellular components and emits light upon excitation. The molecular pathways involved include:
Binding to proteins: The compound can bind to specific proteins, altering their conformation and function.
Interaction with nucleic acids: It can intercalate between DNA bases, making it useful in genetic studies.
相似化合物的比较
Similar Compounds
5(6)-Carboxyfluorescein: Another fluorescent compound with similar applications in imaging and diagnostics.
Fluorescein: A widely used fluorescent dye with applications in various fields.
Uniqueness
6-[(3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl)amino]hexylazanium;chloride is unique due to its spiro structure, which imparts distinct optical properties and enhances its stability compared to other fluorescent compounds.
属性
分子式 |
C27H27ClN2O6 |
|---|---|
分子量 |
511.0 g/mol |
IUPAC 名称 |
6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride |
InChI |
InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-19-22(13-16)27(35-26(19)33)20-9-6-17(30)14-23(20)34-24-15-18(31)7-10-21(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H |
InChI 键 |
BHBCBUGWIUDCSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC[NH3+])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)

![6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13708798.png)







![8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13708836.png)


